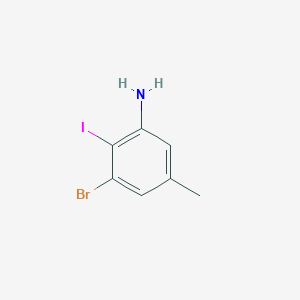
3-Bromo-2-iodo-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-iodo-5-methylaniline is an aromatic compound with the molecular formula C7H7BrIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-methylaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Halogenation: Bromination and iodination are carried out to introduce the bromine and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production often employs similar steps but on a larger scale, using optimized conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-iodo-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-iodo-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-iodo-5-methylaniline involves its interaction with various molecular targets. The presence of halogens and the amine group allows it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in reactions with nucleophiles.
Coordination with Metals: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-methylaniline
- 2-Iodo-5-methylaniline
- 3-Iodo-2-methylaniline
Comparison: 3-Bromo-2-iodo-5-methylaniline is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
1263376-28-8 |
|---|---|
Molekularformel |
C7H7BrIN |
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
3-bromo-2-iodo-5-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
InChI-Schlüssel |
VOZOVIFHGBMWLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)
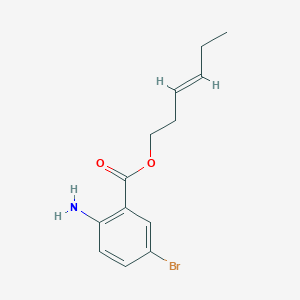
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
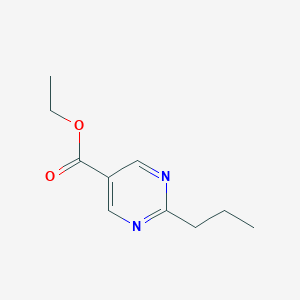
![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)

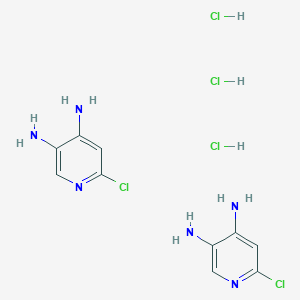

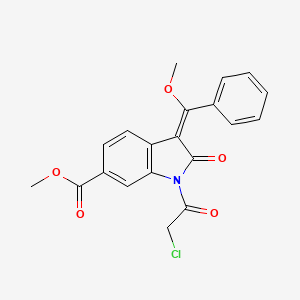
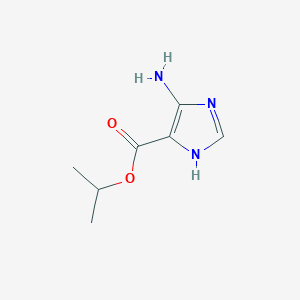

![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
